molecular formula C10H19F3N2O B1491485 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine CAS No. 2098043-00-4

3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

Cat. No. B1491485
CAS RN: 2098043-00-4
M. Wt: 240.27 g/mol
InChI Key: PUHSFJAWBULANT-UHFFFAOYSA-N
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Description

“3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . The compound also contains an ethoxy group and a trifluoromethyl group, which can influence its properties and reactivity.


Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated five-membered ring with sp3 hybridization . This gives the molecule three-dimensionality and can contribute to its stereochemistry . The ethoxy and trifluoromethyl groups attached to the ring can also influence the molecule’s shape and reactivity.

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyrrolidine derivatives, including those with trifluoromethyl groups, are extensively studied for their synthesis methods and structural characteristics. For example, Pryadeina et al. (2007) explored the condensation of ethyl 3-polyfluoroalkyl-3-oxopropionates with triethyl orthoformate and amines, leading to the formation of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates. These compounds exhibit interesting structural properties, including the existence of Z and E isomers both in solution and in the crystalline state, highlighted by X-ray diffraction and NMR data (Pryadeina et al., 2007).

Catalytic and Biological Activities

  • Trifluoromethylated pyrrolidines and related compounds have been synthesized and evaluated for various catalytic and biological activities. For instance, organocatalytic approaches have enabled the asymmetric synthesis of pyrrolidine derivatives, demonstrating their potential in producing bioactive molecules with high enantioselectivity (Zhi et al., 2016).

Application in Material Science

  • Polypyrroles, closely related to pyrrolidine derivatives, form highly stable, electrically conducting films. Such materials are of significant interest in the development of electronic and optoelectronic devices. The pyrrolidine and pyrrole derivatives provide foundational insights into the synthesis and applications of these conductive polymers (Anderson & Liu, 2000).

Drug Development

  • Compounds featuring pyrrolidine rings, such as those involving asymmetric syntheses and modifications of pyrrolidine-2,4-diones, have been explored for drug development, including the synthesis of intermediates with potential medical value (Kotian et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process this compound is involved in. Pyrrolidine derivatives are found in many biologically active compounds, so this compound could potentially have a variety of biological effects .

Future Directions

The future directions for this compound would depend on its properties and potential applications. Given the wide range of biological activities of pyrrolidine derivatives , it could be of interest in fields like medicinal chemistry or drug discovery.

properties

IUPAC Name

3-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3N2O/c1-2-16-9(10(11,12)13)4-7-15(8-9)6-3-5-14/h2-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHSFJAWBULANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C1)CCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
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3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
Reactant of Route 6
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

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